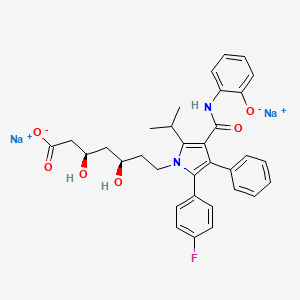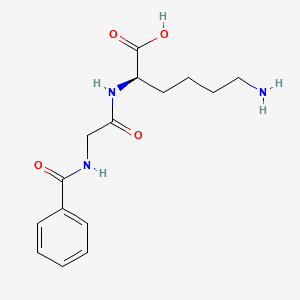
Hippuryl-D-Lys
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hippuryl-D-Lys, also known as N-Benzoyl-Gly-D-Lys, is a synthetic compound with the molecular formula C15H21N3O4 and a molecular weight of 307.34 g/mol . It is a derivative of lysine, an essential amino acid, and is often used in biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
Hippuryl-D-Lys can be synthesized through a series of chemical reactions involving the coupling of benzoyl glycine (hippuric acid) with D-lysine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Types of Reactions
Hippuryl-D-Lys undergoes various chemical reactions, including:
Hydrolysis: The peptide bond in this compound can be hydrolyzed by enzymes such as carboxypeptidase B and carboxypeptidase N.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using carboxypeptidase B or N in a buffered solution at an optimal pH.
Oxidation and Reduction: Standard reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used under controlled conditions.
Major Products Formed
科学的研究の応用
Hippuryl-D-Lys is widely used in scientific research, particularly in the following areas:
Biochemistry: As a substrate for studying the activity of carboxypeptidase enzymes.
Pharmacology: In the development of enzyme inhibitors and studying enzyme kinetics.
Analytical Chemistry: Used in assays to measure enzyme activity and specificity.
作用機序
Hippuryl-D-Lys acts as a substrate for carboxypeptidase enzymes. The enzyme cleaves the peptide bond between the benzoyl glycine and D-lysine, releasing the individual components. This reaction is often used to study the catalytic mechanism and specificity of carboxypeptidase enzymes .
類似化合物との比較
Similar Compounds
Hippuryl-Lys: Similar to Hippuryl-D-Lys but contains L-lysine instead of D-lysine.
Hippuryl-Arg: Contains arginine instead of lysine and is used as a substrate for different carboxypeptidases.
Hippuryl-L-phenylalanine: Contains phenylalanine and is used in similar enzymatic studies.
Uniqueness
This compound is unique due to its specific use in studying the activity of carboxypeptidase enzymes that prefer D-lysine as a substrate. This specificity makes it valuable in biochemical research for understanding enzyme-substrate interactions and developing enzyme inhibitors .
特性
分子式 |
C15H21N3O4 |
|---|---|
分子量 |
307.34 g/mol |
IUPAC名 |
(2R)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C15H21N3O4/c16-9-5-4-8-12(15(21)22)18-13(19)10-17-14(20)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2,(H,17,20)(H,18,19)(H,21,22)/t12-/m1/s1 |
InChIキー |
LRCZLURYHGISRZ-GFCCVEGCSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N[C@H](CCCCN)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B13827706.png)
![1-[2-(2-Chlorobenzoyl)-4-nitrophenyl]-3-[[2-(2-chlorobenzoyl)-4-nitrophenyl]carbamoyl]urea](/img/structure/B13827710.png)
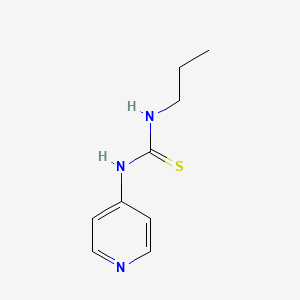
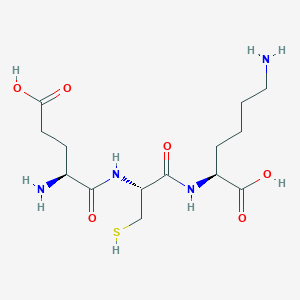
![1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane](/img/structure/B13827745.png)
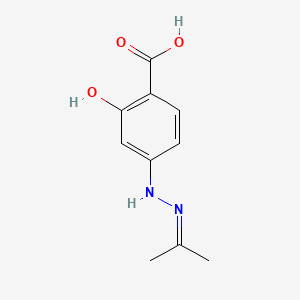
![(8R)-9-(6-Amino-9H-purin-9-yl)-5-ethoxy-8-methyl-2,4,7-trioxa-5-phosphanonanoic Acid Methyl 1-Methylethyl Ester 5-Oxide; Tenofovir Ethyl Monoisoproxil; [Isopropylcarbonyloxymethyl-(Ethoxy)-[(R)-9-(2-phosphonomethoxy)]propyl Adenine](/img/structure/B13827760.png)
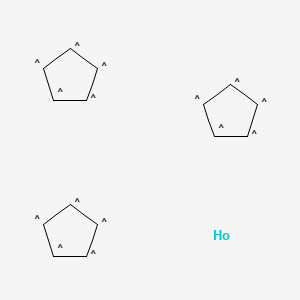
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)

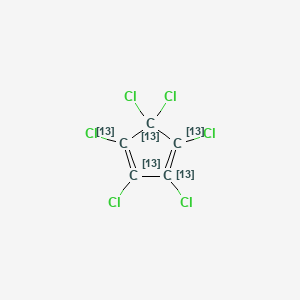
![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
